sodium;acetate

概述

描述

sodium;acetate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;acetate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency.

化学反应分析

Esterification with Alkyl Halides

Sodium acetate reacts with alkyl halides (e.g., bromoethane) to form esters via nucleophilic substitution:

This reaction produces ethyl acetate, a solvent used in industrial applications . The acetate ion acts as a nucleophile, displacing bromide in bromoethane.

Decarboxylation to Methane

Under pyrolysis (300–400°C) with sodium hydroxide, sodium acetate undergoes decarboxylation to form methane:

Calcium oxide (CaO) enhances reaction efficiency as a catalyst . Hydrothermal decomposition at 380–450°C yields methane (75%) and CO₂, with reaction time and temperature influencing product ratios .

Buffer Reactions

In aqueous solutions, sodium acetate (conjugate base) and acetic acid (weak acid) form a buffer system. The buffer neutralizes added acids or bases:

-

With HCl :

-

With NaOH :

Experimental data shows pH stability (pH 6.0) with dilute acid/base additions but significant shifts with concentrated reagents .

| Reagent | Concentration | pH Change (15 additions) |

|---|---|---|

| 0.1M HCl/NaOH | Dilute | No change (6.0 → 6.0) |

| 6M HCl/NaOH | Concentrated | pH 3.0–8.0 |

Thermal Decomposition Pathways

Beyond decarboxylation, sodium acetate decomposes under extreme conditions:

-

Primary Pathway (380–450°C) :

-

Secondary Pathway (>450°C) : Forms sodium oxalate intermediate, yielding H₂ and CO₂:

Methane dominates (75% yield) at lower temperatures, while H₂ production increases above 450°C .

Reaction with Strong Oxidizing Agents

As a reducing agent, sodium acetate reacts with oxidizers like KMnO₄ in acidic conditions, producing CO₂ and water:

科学研究应用

Biotechnological Applications

Carbon Source for Microbial Cultures

Sodium acetate serves as an essential carbon source for the growth of various bacterial cultures. It is particularly useful in microbiological studies and industrial fermentation processes. Additionally, sodium acetate enhances the yield of DNA isolation through ethanol precipitation, making it a crucial reagent in molecular biology .

Case Study: DNA Isolation Efficiency

A study demonstrated that using sodium acetate in the ethanol precipitation process significantly increased the yield of nucleic acids compared to traditional methods. This application is vital for genetic research and biotechnological advancements .

Industrial Applications

Textiles

In the textile industry, sodium acetate is used to neutralize sulfuric acid waste streams and improve the quality of finished fabrics. It acts as a photoresist in dyeing processes with aniline dyes and helps in controlling pH levels during dye fixation .

Concrete Protection

Sodium acetate's hygroscopic properties allow it to penetrate concrete surfaces, sealing them against water damage. This application is both cost-effective and environmentally friendly compared to traditional epoxy sealants .

Table: Industrial Applications of Sodium Acetate

| Industry | Application | Benefits |

|---|---|---|

| Textiles | Neutralizing acid waste streams | Improves fabric quality |

| Concrete | Sealing agent | Protects against water damage |

| Rubber | Retards vulcanization | Controls production processes |

| Cleaning | Rust and stain removal | Efficient cleaning agent |

Food Industry

Sodium acetate is widely used as a food additive. It acts as a preservative and flavoring agent, particularly in snack foods like potato chips, where it imparts a distinct "salt and vinegar" flavor. Its ability to stabilize pH levels also helps inhibit bacterial growth, enhancing food safety .

Case Study: Shelf-Life Extension

Research indicates that sodium acetate can effectively extend the shelf life of various food products by reducing microbial growth. This property makes it valuable in food preservation strategies .

Medical Applications

Sodium acetate is utilized in medical settings primarily for electrolyte replenishment. It is often administered intravenously to patients undergoing dialysis or those suffering from hyponatremia. Sodium acetate also serves as a buffering agent to correct metabolic acidosis without causing adverse hemodynamic effects .

Table: Medical Applications of Sodium Acetate

| Application | Description |

|---|---|

| Electrolyte Replenishment | Used in IV solutions for patients with low sodium levels |

| Buffering Agent | Corrects metabolic acidosis without adverse effects |

| Heating Pads | Components in reusable heating pads and hand warmers |

Agricultural Applications

Recent studies have explored sodium acetate's role in animal nutrition, particularly in enhancing growth performance in livestock such as rabbits. Supplementation with sodium acetate has shown positive effects on feed conversion ratios and overall health by improving intestinal function .

Case Study: Rabbit Growth Performance

A study found that dietary sodium acetate supplementation led to improved intestinal health and reduced diarrhea scores in rabbits, indicating its potential as a feed additive for livestock production .

作用机制

The mechanism of action of sodium;acetate involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application or context

相似化合物的比较

Similar Compounds

sodium;acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.

CID 5161 (salicylsalicylic acid): Used in the treatment of various medical conditions.

CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar applications.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and properties, which may confer specific advantages or applications in certain contexts. For example, it may have a different mechanism of action, higher potency, or better safety profile compared to other similar compounds.

属性

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

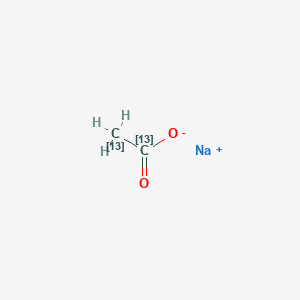

Isomeric SMILES |

[13CH3][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。